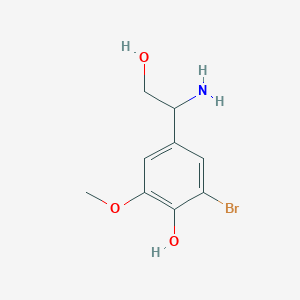
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are also crucial due to the handling of potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(1-Amino-2-oxoethyl)-2-bromo-6-methoxyphenol, while reduction could produce 4-(1-Amino-2-hydroxyethyl)-6-methoxyphenol.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and methoxy groups, which may result in different reactivity and biological activity.
2-Bromo-4-(1-amino-2-hydroxyethyl)phenol: Similar structure but without the methoxy group, affecting its solubility and interaction with biological targets.
4-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: Lacks the bromine atom, which may influence its chemical stability and reactivity.
Uniqueness
The presence of both bromine and methoxy groups in 4-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol makes it unique compared to its analogs. These functional groups can significantly impact the compound’s chemical properties, such as its reactivity, solubility, and binding affinity to molecular targets.
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-8-3-5(7(11)4-12)2-6(10)9(8)13/h2-3,7,12-13H,4,11H2,1H3 |
InChI Key |
HDZXAATXTREVMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(CO)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















